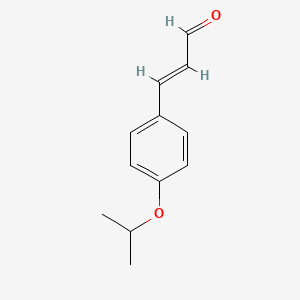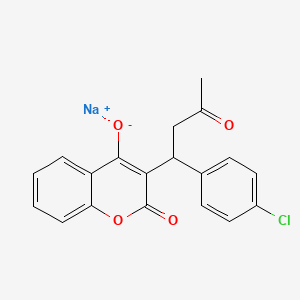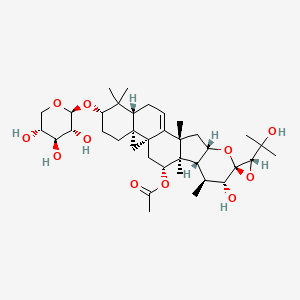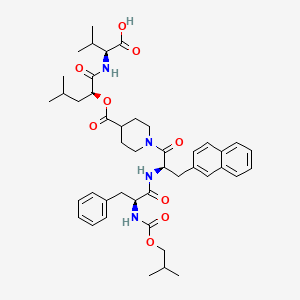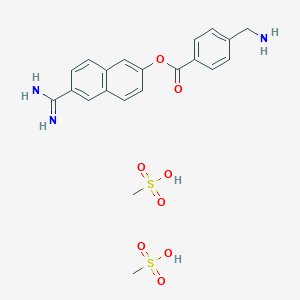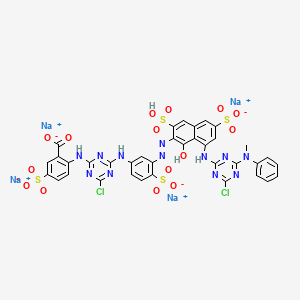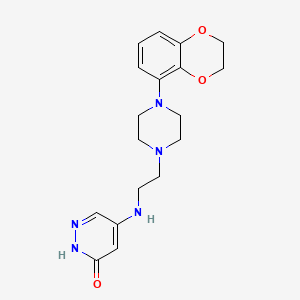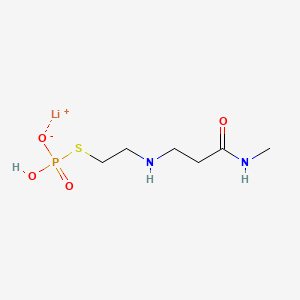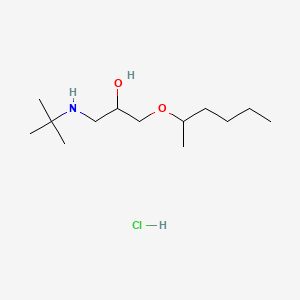
1-((1,1-Dimethylethyl)amino)-3-((1-methylpentyl)oxy)-2-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1,1-Dimethylethyl)amino)-3-((1-methylpentyl)oxy)-2-propanol hydrochloride is a chemical compound with a complex structure. It is used in various scientific and industrial applications due to its unique properties. This compound is known for its stability and reactivity, making it a valuable substance in research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1,1-Dimethylethyl)amino)-3-((1-methylpentyl)oxy)-2-propanol hydrochloride involves multiple steps. The process typically starts with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the use of high-purity raw materials and precise control of reaction parameters to ensure consistent quality and high yield. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions: 1-((1,1-Dimethylethyl)amino)-3-((1-methylpentyl)oxy)-2-propanol hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions might involve the use of reducing agents under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may produce oxidized derivatives of the compound, while substitution reactions can lead to the formation of various substituted analogs. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1-((1,1-Dimethylethyl)amino)-3-((1-methylpentyl)oxy)-2-propanol hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions. In biology, it is employed in the study of biochemical pathways and as a tool for probing cellular functions. In medicine, this compound is investigated for its potential therapeutic effects and as a component in drug formulations. In industry, it is used in the production of specialty chemicals and as an additive in various products.
Mecanismo De Acción
The mechanism of action of 1-((1,1-Dimethylethyl)amino)-3-((1-methylpentyl)oxy)-2-propanol hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The molecular targets and pathways involved are often studied using advanced techniques such as molecular docking and computational modeling.
Comparación Con Compuestos Similares
Similar Compounds:
- 2-(1,1-Dimethylethyl)-4-(1-methyl-1-phenylethyl)phenol
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl]
Uniqueness: Compared to similar compounds, 1-((1,1-Dimethylethyl)amino)-3-((1-methylpentyl)oxy)-2-propanol hydrochloride exhibits unique properties such as higher stability and reactivity. These characteristics make it more suitable for specific applications in research and industry. Its unique structure also allows for more diverse chemical modifications, enhancing its versatility as a chemical reagent.
Propiedades
Número CAS |
80762-91-0 |
|---|---|
Fórmula molecular |
C13H30ClNO2 |
Peso molecular |
267.83 g/mol |
Nombre IUPAC |
1-(tert-butylamino)-3-hexan-2-yloxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C13H29NO2.ClH/c1-6-7-8-11(2)16-10-12(15)9-14-13(3,4)5;/h11-12,14-15H,6-10H2,1-5H3;1H |
Clave InChI |
KIIPNQLSFZLHAC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)OCC(CNC(C)(C)C)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




